BenchChemオンラインストアへようこそ!

Ethyl 3,4-dibromo-5-fluorophenylacetate

Lipophilicity ADME Drug Discovery

Ethyl 3,4-dibromo-5-fluorophenylacetate is a halogenated phenylacetate ester bearing two bromine atoms at the 3- and 4-positions and a fluorine atom at the 5-position on the aromatic ring. It is used as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C10H9Br2FO2
Molecular Weight 339.98 g/mol
CAS No. 1803785-28-5
Cat. No. B1409840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dibromo-5-fluorophenylacetate
CAS1803785-28-5
Molecular FormulaC10H9Br2FO2
Molecular Weight339.98 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F
InChIInChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3
InChIKeyXVBDYIWUPKZOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dibromo-5-fluorophenylacetate (CAS 1803785-28-5): Baseline Identity and Key Physicochemical Fingerprint for Procurement Decisions


Ethyl 3,4-dibromo-5-fluorophenylacetate is a halogenated phenylacetate ester bearing two bromine atoms at the 3- and 4-positions and a fluorine atom at the 5-position on the aromatic ring. It is used as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its computed XLogP3 of 3.6, topological polar surface area of 26.3 Ų, and molecular weight of 339.98 g/mol define a lipophilic scaffold with moderate hydrogen‑bond acceptor capacity [1].

Why In‑Class Analogs of Ethyl 3,4-Dibromo-5-fluorophenylacetate Cannot Be Interchanged Without Risk


Even among halogenated phenylacetate esters, the exact substitution pattern and halogen identity profoundly influence lipophilicity, electronic character, and steric accessibility [1][2]. Swapping the 3,4‑dibromo‑5‑fluoro arrangement for a 2,4‑dibromo or a 3,4‑dichloro analog alters computed logP, molecular weight, and the positioning of reactive handles, which can change reaction rates, regioselectivity in cross‑couplings, and metabolic stability in biological systems [1][2]. Such differences are not compensated by simple adjustment of stoichiometry, making direct substitution risky in validated synthetic routes or structure‑activity relationship (SAR) studies.

Quantitative Differentiation of Ethyl 3,4-Dibromo-5-fluorophenylacetate Against the Closest Analogs


Higher Lipophilicity (XLogP3 = 3.6) vs. the 3,4-Dichloro Analog Drives Differential Membrane Permeation Predictions

The target compound shows a computed XLogP3 of 3.6, compared with 3.4 for ethyl 3,4-dichloro-5-fluorophenylacetate, a direct halogen‑exchange analog [1][2]. The +0.2 log unit increase indicates approximately 1.6‑fold higher partition into lipid phases, which can significantly affect predicted membrane permeability and oral absorption potential.

Lipophilicity ADME Drug Discovery

Distinct Molecular Weight (339.98 g/mol) Impacts Mass Spectrometric Detection and Chromatographic Retention Compared to the Dichloro Variant

With a molecular weight of 339.98 g/mol, the target compound is 88.90 g/mol heavier than ethyl 3,4-dichloro-5-fluorophenylacetate (251.08 g/mol) [1][2]. This mass difference translates into distinct isotopic patterns in mass spectrometry and altered retention times in reversed‑phase HPLC.

Mass Spectrometry Chromatography Analytical Chemistry

Regioisomeric Positioning (3,4‑Br vs. 2,4‑Br) Creates Unique Steric and Electronic Environments for Cross‑Coupling Reactions

The target compound places the two bromine atoms at the 3‑ and 4‑positions (meta and para to the acetic ester side chain), whereas the isomeric ethyl 2,4‑dibromo-5-fluorophenylacetate bears bromines at the 2‑ and 4‑positions [1][2]. The 3,4‑dibromo pattern leaves the sterically less hindered 2‑position free, which can favor oxidative addition at the 4‑bromo site in palladium‑catalyzed couplings, while the 5‑fluoro substituent electronically activates the ring differently than a fluorine at another position.

Suzuki coupling Site‑selectivity Organic synthesis

Ethyl Ester Moiety Provides a Traceless Carboxylic Acid Precursor Distinguishing It from the Free Acid Analog

The target compound exists as the ethyl ester, whereas the corresponding free acid, 3,4‑dibromo-5-fluorophenylacetic acid (MW 311.93 g/mol), is also commercially available [1]. The ester offers higher lipophilicity and can be chemoselectively hydrolysed under mild conditions to liberate the carboxylic acid in situ, a property that synthetic chemists exploit to install the phenylacetate motif at a late stage without exposing the free acid to harsh reaction conditions.

Prodrug Ester hydrolysis Synthetic intermediate

Simultaneous Br and F Substitution Enables Orthogonal Reactivity Pathways Not Possible with Mono‑Halogenated or Non‑Halogenated Phenylacetates

The presence of both bromine (good leaving group for Pd‑catalysed couplings) and fluorine (strongly electron‑withdrawing, resistant to nucleophilic displacement) on the same phenyl ring creates a built‑in orthogonality [1]. The bromine atoms can be selectively replaced via Suzuki, Heck, or Buchwald‑Hartwig reactions, while the fluorine atom remains untouched, allowing subsequent C–F bond activation or use as a F‑label for 19F NMR [1]. By contrast, the monobrominated analog ethyl 2‑(4‑bromophenyl)acetate lacks the second halogen handle, and non‑halogenated phenylacetates offer no metal‑catalysed coupling entry.

Sequential functionalization Halogen dance C–H activation

Precision Deployment Scenarios for Ethyl 3,4-Dibromo-5-fluorophenylacetate


Lead Optimization in Medicinal Chemistry Requiring Fine‑Tuned Lipophilicity

When a drug discovery program demands a phenylacetate building block with XLogP3 of 3.6 to maintain a specific lipophilic efficiency (LipE) window, the 3,4‑dibromo‑5‑fluoro substitution pattern delivers the exact computed logP needed, whereas the dichloro variant (XLogP3 = 3.4) may fall outside the desired range and alter the ADME profile [1].

Synthetic Route Scouting That Relies on Chemoselective Palladium‑Catalysed Cross‑Coupling

The free 2‑position and the electronically differentiated 3‑ and 4‑bromine atoms enable sequential or site‑selective Suzuki couplings, making the compound a strategic intermediate for constructing biaryl libraries with a fluorine handle for subsequent 19F NMR monitoring [1].

Late‑Stage Diversification Strategies Using the Ethyl Ester as a Masked Carboxylic Acid

The ethyl ester functionality can be carried through multiple synthetic steps and hydrolysed only at the final stage to reveal the carboxylic acid for conjugation or salt formation, providing a tactical advantage over the free acid, which may require protection or may precipitate in organic media [1].

Analytical Method Development and Metabonomics Where a Characteristic Bromine Isotope Signature Is Required

The distinct 1:2:1 triplet arising from two bromine atoms in the mass spectrum, combined with a molecular weight of 340 Da, allows unequivocal tracking of the compound in complex biological matrices, a feature not shared by mono‑brominated or chlorine‑only analogs [1].

Quote Request

Request a Quote for Ethyl 3,4-dibromo-5-fluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.